N'-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 is a deuterated compound that belongs to the class of N,N-dimethylacetamidines. Its chemical structure features a 4-aminophenyl group attached to a dimethylacetamidine moiety, which is significant in various chemical and biological applications. The compound is often utilized in research settings, particularly in studies involving reaction mechanisms and as a reference standard in analytical chemistry.
N'-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 can be classified as:
The synthesis of N'-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 typically involves the reaction of 4-aminobenzaldehyde with N,N-dimethylacetamidine in the presence of deuterated solvents or reagents to incorporate deuterium into the molecular structure.
The reaction conditions generally include:
N'-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 can participate in various chemical reactions, including:
The reactivity profile is influenced by the electron-donating nature of the amino group and the steric effects of the dimethyl groups. These properties make it suitable for further derivatization in synthetic organic chemistry .
In biochemical contexts, N'-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 may act as a substrate or inhibitor in enzymatic reactions. The mechanism typically involves:
Quantitative studies may involve measuring changes in reaction rates or product formation in the presence of this compound compared to controls .
N'-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 has several scientific applications, including:
This compound's unique properties make it valuable for both fundamental research and practical applications in various fields of chemistry.
N'-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 (CAS: 1795133-90-2) is a selectively deuterated compound with the molecular formula C₁₀H₉D₆N₃ and a molecular weight of 183.28 g/mol [3] [5]. This stable isotope-labeled molecule features six deuterium atoms (D) incorporated at both methyl groups of the dimethylacetamidine moiety, resulting in the specific configuration -N(CD₃)₂ instead of the non-deuterated -N(CH₃)₂ [2] [5]. The presence of deuterium at these positions creates a distinct mass difference of +6 Da compared to its protiated analog (MW: 177.25 g/mol), which is critical for analytical differentiation. Key structural identifiers include:
Table 1: Structural Comparison of Deuterated vs. Non-deuterated Forms
| Property | Deuterated Form | Non-deuterated Form | 
|---|---|---|
| Molecular Formula | C₁₀H₉D₆N₃ | C₁₀H₁₅N₃ | 
| Molecular Weight | 183.28 g/mol | 177.25 g/mol | 
| CAS Number | 1795133-90-2 | 35556-08-2 | 
| Deuterium Position | Dimethyl groups (-N(CD₃)₂) | Dimethyl groups (-N(CH₃)₂) | 
Physicochemical properties include a melting point of 96–98°C, moderate lipophilicity (logP: 0.9), and hydrogen bonding characteristics (H-bond donor count: 1; H-bond acceptor count: 2) [5]. The compound typically exists as a solid at room temperature and requires storage at -20°C for long-term stability [3] [5]. Its rotational bond count (2) and complexity rating (179) reflect moderate conformational flexibility [5].
Deuterium labeling serves as a powerful tool in drug metabolism studies due to its minimal kinetic isotope effect compared to heavier isotopes like ¹³C or ¹⁵N [1] [5]. N'-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 exemplifies this application, where its deuterium atoms act as non-radioactive tracers that enable precise tracking of molecular fate without significantly altering chemical behavior [1]. The compound’s isotopic purity (≥98%) ensures reliable detection in mass spectrometry-based assays, where the +6 Da mass shift allows unambiguous differentiation from endogenous metabolites [5].
Key applications of deuterated compounds in research include:
Table 2: Analytical Advantages of Deuterium Labeling
| Application | Role of N'-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 | Technical Benefit | 
|---|---|---|
| Mass Spectrometry | Internal standard for non-deuterated analog | Eliminates matrix effects via identical retention | 
| Metabolic Profiling | Tracking of metabolic intermediates | +6 Da mass shift enables MS discrimination | 
| Enzyme Kinetic Studies | Substrate for CYP450 metabolism assays | Distinguishes parent drug from metabolites | 
| Quantitative Bioanalysis | Calibrant in isotope dilution methods | Compensates for extraction efficiency losses | 
The compound’s deuterium atoms exhibit negligible exchange with biological solvents, maintaining isotopic integrity during experiments. This stability is crucial for long-duration studies where label retention is essential for data validity [1] [5].
N'-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 functions as a labeled metabolite of tribendimidine, a broad-spectrum anthelmintic agent developed for treating parasitic worm infections [2] [7] [8]. In human plasma, tribendimidine undergoes rapid hydrolysis to this deuterated metabolite, which retains pharmacological activity against helminths [4] [7]. The deuterated form enables researchers to:
Chen et al. (2002) utilized this deuterated standard to establish that N'-(4-Aminophenyl)-N,N-dimethylacetamidine is the primary circulating metabolite in humans, accounting for >60% of systemic exposure after tribendimidine administration [2] [4]. Subsequent studies by Wu et al. (2003) employed the deuterated analog to track tissue distribution patterns in parasitic nematodes, revealing preferential accumulation in helminth nerve cords – a finding that explains its mechanism of neuromuscular paralysis in target organisms [4].
Table 3: Research Applications in Anthelmintic Studies
| Study Focus | Methodology | Key Insight Enabled by Deuterated Standard | 
|---|---|---|
| Metabolic Pathway Mapping | LC-MS/MS analysis of human plasma | Confirmed as primary active metabolite (BAY-d 9216) | 
| Tissue Distribution Studies | Whole-body autoradiography with MS validation | Identified nerve cord accumulation in Necator americanus | 
| Species Comparison | Parallel incubation in liver microsomes | Revealed 3-fold higher human vs. rat metabolite exposure | 
| Drug-Drug Interactions | CYP450 inhibition assays with isotopically labeled substrate | Detected potent CYP3A4 inhibition by parent drug | 
The deuterated metabolite’s detection in plasma using LC-MS methods typically employs transitions such as m/z 184→121 for quantification, leveraging the predictable mass shift for interference-free analysis [5]. This analytical precision has positioned N'-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 as an indispensable reference standard in antiparasitic drug development pipelines, particularly for structure-activity optimization of amidine-class anthelmintics [7] [8].
Table 4: Nomenclature Summary for N'-(4-Aminophenyl)-N,N-dimethylacetamidine-d6
| Nomenclature Type | Designation | 
|---|---|
| IUPAC Name | N'-(4-aminophenyl)-N,N-bis(trideuteriomethyl)ethanimidamide | 
| Synonyms | BAY-d 9216-d6; p-[1-(Dimethyl-d₆)aminoethylimino]aniline | 
| Systematic Name | N’-(4-Aminophenyl)-N,N-(dimethyl-d₆)ethanimidamide | 
| Research Codes | TRC-A622652; V90701 | 
| Chemical Family | Deuterated acetamidine metabolite | 
                                    
                CAS No.: 27973-72-4
                                    
                CAS No.: 160472-93-5
                                    
                CAS No.: 1185071-64-0
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3773-25-9
CAS No.: